molecular formula C7H14N3O3P B12528971 Diethyl (3-azidoprop-1-en-1-yl)phosphonate CAS No. 651716-46-0

Diethyl (3-azidoprop-1-en-1-yl)phosphonate

Katalognummer: B12528971
CAS-Nummer: 651716-46-0
Molekulargewicht: 219.18 g/mol
InChI-Schlüssel: UNWWWNQXMBUREE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (3-azidoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of an azido group and a phosphonate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-azidoprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate azidoalkene precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (3-azidoprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Diethyl (3-azidoprop-1-en-1-yl)phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of diethyl (3-azidoprop-1-en-1-yl)phosphonate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phosphonate ester can act as a nucleophile or electrophile, depending on the reaction conditions, enabling the formation of diverse chemical structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl (3-azidoprop-1-en-1-yl)phosphonate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials .

Eigenschaften

CAS-Nummer

651716-46-0

Molekularformel

C7H14N3O3P

Molekulargewicht

219.18 g/mol

IUPAC-Name

3-azido-1-diethoxyphosphorylprop-1-ene

InChI

InChI=1S/C7H14N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h5,7H,3-4,6H2,1-2H3

InChI-Schlüssel

UNWWWNQXMBUREE-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C=CCN=[N+]=[N-])OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.